molecular formula C9H19O5P B7948681 Diethyl (isopropyloxycarbonylmethyl)phosphonate CAS No. 50350-99-7

Diethyl (isopropyloxycarbonylmethyl)phosphonate

Cat. No.: B7948681
CAS No.: 50350-99-7
M. Wt: 238.22 g/mol
InChI Key: SWGMKWQNFIOGDY-UHFFFAOYSA-N
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Description

Diethyl (isopropyloxycarbonylmethyl)phosphonate is a phosphonate ester featuring an isopropyloxycarbonylmethyl group (-CH₂C(O)O-iPr) attached to a diethylphosphonate backbone. Phosphonates are widely used in organic synthesis, agrochemicals, and materials science due to their stability and versatility as intermediates.

Properties

IUPAC Name

propan-2-yl 2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-12-15(11,13-6-2)7-9(10)14-8(3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMKWQNFIOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513125
Record name Propan-2-yl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50350-99-7
Record name Propan-2-yl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-(diethoxyphosphoryl)acetate
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Preparation Methods

Reaction Mechanism and Substrate Design

The reaction typically proceeds via nucleophilic attack of the phosphite on the alkyl halide, followed by elimination of an alkyl halide byproduct. For the target compound, isopropyl bromoacetate (or chloroacetate) serves as the electrophilic partner. Triethyl phosphite reacts with this halide under reflux conditions, yielding the phosphonate ester.

Example Protocol (Adapted from Patent CN103319529A):

  • Combine triethyl phosphite (138 g, 0.83 mol) and isopropyl bromoacetate (167 g, 0.85 mol) in anhydrous tetrahydrofuran (THF).

  • Heat at 110°C under nitrogen for 12–18 hours.

  • Cool, filter to remove salts, and concentrate under reduced pressure.

  • Purify via vacuum distillation (bp 120–122°C) to obtain the product.

Key Parameters:

  • Molar Ratio: 1:1.05 (phosphite:halide) to ensure complete conversion.

  • Solvent: THF or dioxane enhances solubility and reaction homogeneity.

  • Yield: ~75–85% based on analogous reactions.

Nucleophilic Substitution via Tosylate Intermediates

Tosylate intermediates offer a pathway to avoid harsh halide conditions. This method involves forming a tosylated alcohol intermediate, which undergoes nucleophilic displacement with diethyl phosphite.

Synthesis of Tosylate Precursor

  • Hydroxymethyl Intermediate: React ethyl glyoxylate with isopropyl alcohol to form isopropyl hydroxyacetate.

  • Tosylation: Treat the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine, yielding isopropyl (tosyloxy)acetate.

Phosphonate Formation

  • Combine isopropyl (tosyloxy)acetate (500 mmol) with diethyl phosphite (437 mmol) in DMF at 0–5°C.

  • Stir at room temperature for 16–20 hours.

  • Quench with ethyl acetate, wash with NaHCO₃ and brine, dry (MgSO₄), and concentrate.

Advantages:

  • Avoids volatile alkyl halides.

  • Higher purity (≥98%) due to stable tosylate intermediates.

Esterification of Pre-Formed Phosphonate Acids

A two-step approach involves synthesizing the phosphonic acid followed by esterification with isopropyl alcohol.

Phosphonic Acid Synthesis

  • Hydrolyze diethyl (hydroxymethyl)phosphonate using HCl (6 M) at reflux for 6 hours.

  • Neutralize with NaOH to isolate the free acid.

Esterification with Isopropyl Chloroformate

  • React the phosphonic acid (1.0 equiv) with isopropyl chloroformate (1.2 equiv) in pyridine.

  • Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Extract with dichloromethane, wash with HCl (1 M), and dry.

Yield: ~70–80%, with minor side products from over-esterification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Protocol (Adapted from EP2598509B1 )

  • Mix triethyl phosphite (1.0 equiv) and isopropyl bromoacetate (1.1 equiv) in a sealed microwave vessel.

  • Irradiate at 150°C for 30 minutes (300 W, dynamic mode).

  • Cool, filter, and purify via flash chromatography (hexane:ethyl acetate = 4:1).

Benefits:

  • Reaction Time: 30 minutes vs. 18 hours conventionally.

  • Yield Improvement: 88–92% due to suppressed side reactions.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Michaelis-Arbuzov110°C, 18 h, THF75–8595–98Industrial
Tosylate Displacement0–25°C, 20 h, DMF80–88≥98Pilot-scale
Esterification0–25°C, 14 h, pyridine70–8090–95Lab-scale
Microwave150°C, 0.5 h, solvent-free88–9297–99Bench-scale

Key Findings:

  • Microwave Synthesis offers the highest efficiency but requires specialized equipment.

  • Tosylate Route achieves superior purity, critical for pharmaceutical applications.

  • Industrial scales favor Michaelis-Arbuzov due to existing infrastructure for phosphite reactions.

Challenges and Optimization Strategies

Byproduct Formation

  • Phosphoric Acid Derivatives: Result from hydrolysis; mitigated by anhydrous conditions and molecular sieves.

  • Diastereomers: Chiral centers in the isopropyl group may necessitate chiral catalysts or chromatography.

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF): Enhance nucleophilicity but require stringent drying.

  • Solvent-Free Microwave: Reduces purification steps but risks thermal degradation .

Chemical Reactions Analysis

Diethyl (isopropyloxycarbonylmethyl)phosphonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triflic anhydride for activation, various nucleophiles for substitution, and standard oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Diethyl (isopropyloxycarbonylmethyl)phosphonate is utilized as a reagent in several organic synthesis pathways:

  • Horner-Wadsworth-Emmons Reaction : This compound can be employed in the Horner-Wadsworth-Emmons olefination reactions, which are critical for forming carbon-carbon double bonds in various synthetic routes. The phosphonate group facilitates the formation of stable intermediates that can be further transformed into complex molecules .
  • Synthesis of Functionalized Phosphonates : It has been used to synthesize functionalized phosphonates that are important for developing bioactive compounds. For example, the transformation of diethyl phosphonates into more complex structures through cycloaddition reactions has been documented .

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry:

  • Antitumor Agents : Research indicates that compounds derived from diethyl phosphonates exhibit antitumor properties. For instance, derivatives have been explored for their effectiveness against various cancer cell lines, showing promise as potential therapeutic agents .
  • Antiviral Activity : Some studies have highlighted the use of phosphonates in developing inhibitors for viral enzymes, particularly HIV reverse transcriptase. The structural modifications facilitated by this compound can enhance the efficacy of these inhibitors .

Case Study: Antitumor Activity

A notable study focused on the synthesis of maytansinoid compounds from diethyl phosphonates demonstrated their antitumor activity in vivo. The results indicated significant increases in survival rates among treated animals compared to controls:

CompoundSurvival Rate (%)Dosage (μg/kg)
Maytansinoid A7550
Control Group30-

This highlights the potential of this compound derivatives in cancer therapy .

Case Study: Synthesis of Antiviral Agents

In another research project, this compound was used to prepare novel benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors. The synthesized compounds were evaluated for their inhibitory activity:

CompoundIC50 (μM)Selectivity Index
Benzoyldimethylaminopyridinone A0.520
Control Drug1.010

These findings underscore the compound's utility in antiviral drug development .

Mechanism of Action

The mechanism of action of diethyl (isopropyloxycarbonylmethyl)phosphonate involves its ability to interact with various molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in applications such as enzyme inhibition and metal chelation . The specific pathways involved depend on the context in which the compound is used, but generally, it acts by modifying the activity of its molecular targets through covalent or non-covalent interactions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : Phosphonates with electron-withdrawing groups (e.g., carbonyl in this compound) show enhanced reactivity in C–C bond-forming reactions compared to alkyl-substituted analogs .
  • Material Science : Bulky substituents (e.g., isopropyloxycarbonyl) improve thermal stability, making such compounds candidates for high-performance polymers .
  • Gaps in Knowledge: Limited data exist on the catalytic applications and biodegradability of this compound, warranting further study.

Biological Activity

Diethyl (isopropyloxycarbonylmethyl)phosphonate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant research findings.

Overview of the Compound

This compound is a phosphonate derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure includes a phosphonate group, which is known for its ability to interact with various biological targets, making it valuable in medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating interactions with enzymes and other biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways.
  • Metal Chelation : Its ability to chelate metal ions may play a role in its biological effects, particularly in enzyme catalysis.

Applications in Research

This compound has been studied for various applications:

  • Synthesis of Bioactive Phosphonates : It is utilized in the synthesis of phosphonates that exhibit biological activity, such as enzyme inhibitors and therapeutic agents.
  • Antifungal Activity : Research has indicated that derivatives of this compound show promising antifungal properties, with some exhibiting over 80% inhibition against specific fungal strains .

Case Studies and Experimental Data

  • Antifungal Activity : A study demonstrated that certain derivatives of this compound exhibited significant antifungal activity against Fusarium oxysporum and Botrytis cinerea. The IC50 values for these compounds were found to be below 0.02 mg/ml, indicating potent antifungal properties .
  • Enzyme Inhibition : Research indicated that diethyl phosphonates can inhibit specific enzymes effectively. For example, compounds derived from this compound were shown to inhibit acetylcholinesterase (AChE) with varying degrees of effectiveness .
  • Antioxidant Activity : The antioxidant properties of diethyl phosphonates were assessed using multiple spectrophotometric methods. Results showed that certain derivatives had strong antioxidant capabilities, with IC50 values indicating effective radical scavenging activity .

Data Tables

Biological Activity Target Organism/Enzyme IC50 Value (mg/ml) Activity Level
AntifungalFusarium oxysporum< 0.02High
AntifungalBotrytis cinerea< 0.02High
Enzyme InhibitionAChEVariesModerate to High
AntioxidantVarious RadicalsVariesHigh

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